molecular formula C16H19Cl2N3O2 B1452457 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline CAS No. 1320288-30-9

2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline

Cat. No.: B1452457
CAS No.: 1320288-30-9
M. Wt: 356.2 g/mol
InChI Key: HWTKBTXVRGWUAX-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline is a useful research compound. Its molecular formula is C16H19Cl2N3O2 and its molecular weight is 356.2 g/mol. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    The compound is a quinazoline derivative . Quinazoline derivatives are known to interact with a variety of biological targets, including various enzymes and receptors. The specific targets would depend on the exact structure and functional groups of the compound.

    Mode of Action

    Quinazoline derivatives often act by binding to their target proteins and modulating their activity . The exact mode of action would depend on the specific target and the interactions between the compound and the target’s active site.

    Biochemical Pathways

    Quinazoline derivatives can affect various biochemical pathways depending on their specific targets . For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which are involved in many cellular processes including cell growth and division.

    Pharmacokinetics

    The absorption, distribution, metabolism, and excretion (ADME) properties of quinazoline derivatives can vary widely depending on their specific structures . Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its pharmacokinetics.

    Result of Action

    The molecular and cellular effects of quinazoline derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and division . The specific effects would depend on the compound’s targets and mode of action.

    Action Environment

    The action, efficacy, and stability of quinazoline derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s structure, its interactions with its targets, and its ADME properties.

Properties

IUPAC Name

2,4-dichloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O2/c1-22-13-9-11-12(19-16(18)20-15(11)17)10-14(13)23-8-4-7-21-5-2-3-6-21/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTKBTXVRGWUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCCCN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.